N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide
Description
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives
Properties
Molecular Formula |
C23H18ClF2N7O |
|---|---|
Molecular Weight |
481.9 g/mol |
IUPAC Name |
2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C23H18ClF2N7O/c24-14-9-11-15(12-10-14)28-20(34)13-27-21-31-22(29-18-7-3-1-5-16(18)25)33-23(32-21)30-19-8-4-2-6-17(19)26/h1-12H,13H2,(H,28,34)(H3,27,29,30,31,32,33) |
InChI Key |
IWSFUVLJEFSGRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide typically involves a multi-step process:
Formation of the Triazine Core: The triazine core is synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The introduction of fluorophenyl and chlorophenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific solvents to ensure high yields and purity.
Amidation: The final step involves the formation of the glycinamide moiety through an amidation reaction, where the triazine derivative is reacted with glycine or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-{4,6-bis[(2-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide
- N~2~-{4,6-bis[(2-bromophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-iodophenyl)glycinamide
Uniqueness
N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine and chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
